molecular formula C8H15Cl2N3O B2617086 (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride CAS No. 2059909-26-9

(2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride

货号 B2617086
CAS 编号: 2059909-26-9
分子量: 240.13
InChI 键: HVNWDBKJTWJJSL-GPJOBVNKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride, also known as MI-3, is a small molecule inhibitor that targets the MDM2-p53 protein-protein interaction. This compound has been widely used in scientific research for its potential in treating various types of cancer. In

作用机制

MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride binds to the hydrophobic pocket of MDM2, which disrupts the MDM2-p53 interaction and prevents the degradation of p53. This results in the accumulation and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, leukemia, and lymphoma. It also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, this compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

实验室实验的优点和局限性

One advantage of using (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride in lab experiments is its specificity for the MDM2-p53 interaction, which allows for the selective inhibition of this pathway. This compound also has good solubility in water and other common solvents, making it easy to handle in the lab. However, one limitation is that this compound may not be effective in all types of cancer, and its efficacy may vary depending on the genetic makeup of the cancer cells.

未来方向

There are several future directions for the use of (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride in cancer therapy. One potential direction is the development of this compound analogs with improved potency and selectivity for the MDM2-p53 interaction. Another direction is the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. Additionally, this compound may be used in combination with other small molecule inhibitors to target multiple pathways involved in cancer progression.

合成方法

(2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride is synthesized through a multi-step process that involves the reaction of 1-methylimidazole-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (2R,3R)-2-amino-3-hydroxybutanoic acid to obtain the desired product, this compound.

科学研究应用

(2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride has been extensively studied for its potential in treating various types of cancer, including breast cancer, leukemia, and lymphoma. It works by inhibiting the interaction between MDM2 and p53, which leads to the stabilization and activation of p53, a tumor suppressor protein. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.

属性

IUPAC Name

(2R,3R)-2-(1-methylimidazol-2-yl)oxolan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-11-4-3-10-8(11)7-6(9)2-5-12-7;;/h3-4,6-7H,2,5,9H2,1H3;2*1H/t6-,7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNWDBKJTWJJSL-GPJOBVNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCO2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCO2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。